1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenylmethyl group and a carboxylic acid group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPHKWXXXGGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields compared to traditional batch reactors. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of pyrrole-3-methanol or pyrrole-3-aldehyde.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
- 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
- 1-[(3,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
Uniqueness
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
